Diethyl(methacryloyloxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methacryloyloxyethyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and versatile applications. This compound is characterized by the presence of both methacrylate and phosphonate functional groups, making it a valuable monomer for the synthesis of phosphorus-containing polymers. These polymers exhibit properties such as flame retardancy, improved adhesion, and biocompatibility, which are beneficial in various industrial and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl(methacryloyloxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of diethyl phosphite with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl(methacryloyloxyethyl)phosphonate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis. The methacrylate group allows for free radical polymerization, while the phosphonate group can participate in esterification and hydrolysis reactions .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Involves the reaction with alcohols in the presence of acid catalysts.
Hydrolysis: Carried out under acidic or basic conditions to yield phosphonic acid derivatives.
Major Products:
Polymerization: Produces phosphorus-containing polymers with enhanced flame retardancy and adhesive properties.
Esterification: Results in the formation of various esters depending on the alcohol used.
Hydrolysis: Yields phosphonic acid derivatives, which have applications in metal binding and corrosion inhibition.
Wissenschaftliche Forschungsanwendungen
Diethyl(methacryloyloxyethyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl(methacryloyloxyethyl)phosphonate is primarily related to its ability to undergo polymerization and form stable polymers. The methacrylate group allows for free radical polymerization, leading to the formation of long polymer chains. The phosphonate group enhances the flame retardant properties of the resulting polymers by promoting char formation and reducing the release of flammable gases during combustion .
Vergleich Mit ähnlichen Verbindungen
- Diethyl(acryloyloxyethyl)phosphate (DEAEP)
- Diethyl(acryloyloxymethyl)phosphonate (DEAMP)
- Diethyl(methacryloyloxy)ethyl phosphate (DEMEP)
Comparison: Diethyl(methacryloyloxyethyl)phosphonate is unique due to the presence of both methacrylate and phosphonate groups, which provide a combination of polymerization capability and flame retardant properties. Compared to similar compounds like DEAEP and DEAMP, it offers better adhesion and biocompatibility, making it more suitable for biomedical applications .
Eigenschaften
Molekularformel |
C10H19O5P |
---|---|
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
InChI-Schlüssel |
ZQBWPISHKSLENR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCOC(=O)C(=C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.